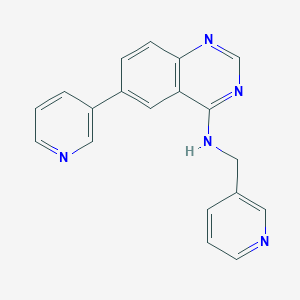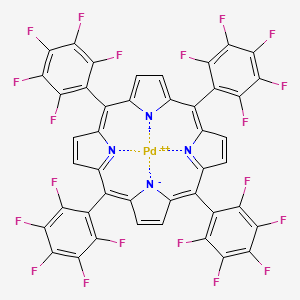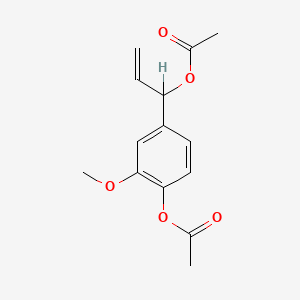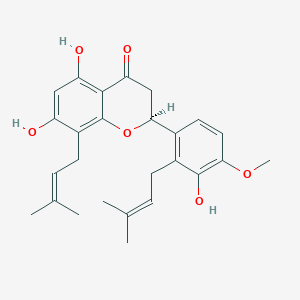
6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.
Applications De Recherche Scientifique
Optoelectronic Materials
Quinazoline derivatives, including 6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, are explored for their potential in optoelectronic applications. Research has highlighted their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Incorporating quinazoline into π-extended conjugated systems enhances their suitability for creating novel optoelectronic materials, offering potential in the development of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Additionally, quinazoline-based materials are of interest for nonlinear optical materials and colorimetric pH sensors, with iridium complexes showing high efficiency as phosphorescent materials for OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Research
Quinazoline derivatives are extensively studied in medicinal chemistry for their broad range of biological activities, including anticancer properties. These compounds have been shown to inhibit both wild-type and mutated epidermal growth factor receptors (EGFR), making them significant in the development of anticancer drugs. The research in this area has been fueled by the synthesis and development of novel quinazoline compounds, leading to several patents for their use as inhibitors of kinases, histone deacetylase, Nox, and some metabolic pathways. The structural diversity and targeting of a large number of proteins by quinazoline derivatives highlight their potential in anticancer therapy (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Biological Activity of Fused Heterocycles
The synthesis and biological evaluation of quinazoline derivatives with fused heterocycles have been a focus of research, aiming at discovering bioactive molecules. Quinazolinone alkaloids, which include 6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, belong to this class and exhibit a wide range of biological activities. The structural diversity of these molecules opens new avenues in the search for active compounds, making them significant in medicinal chemistry and drug development (Demeunynck & Baussanne, 2013).
Propriétés
Nom du produit |
6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine |
|---|---|
Formule moléculaire |
C19H15N5 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
6-pyridin-3-yl-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H15N5/c1-3-14(10-20-7-1)11-22-19-17-9-15(16-4-2-8-21-12-16)5-6-18(17)23-13-24-19/h1-10,12-13H,11H2,(H,22,23,24) |
Clé InChI |
RVBIWCYTYOICMI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=CN=CC=C4 |
SMILES canonique |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[3-(2-Furanylmethylamino)-3-oxopropyl]-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetic acid (phenylmethyl) ester](/img/structure/B1227888.png)
![2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)

![3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1227899.png)


![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B1227904.png)
![thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1227906.png)
![4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide](/img/structure/B1227907.png)

![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[[oxo-[(phenylmethyl)amino]methyl]amino]ethyl] ester](/img/structure/B1227909.png)
![2-Methyl-1-cyclopropanecarboxylic acid [5-[2-(3,4-dimethoxyphenyl)-4-quinolinyl]-1,3,4-oxadiazol-2-yl]methyl ester](/img/structure/B1227910.png)
![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)
